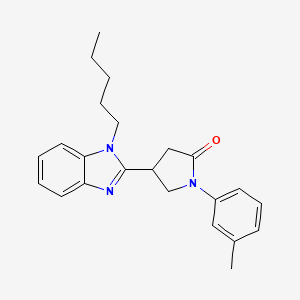

1-(3-Methylphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

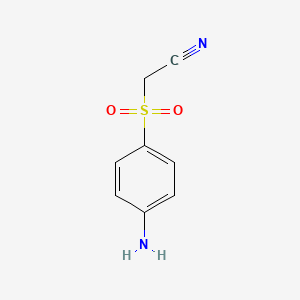

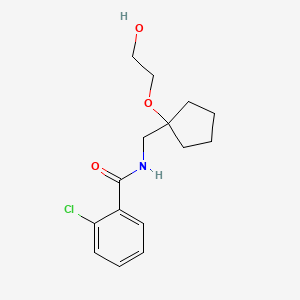

1-(3-Methylphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one, also known as MMB-2201, is a synthetic cannabinoid that belongs to the indole class. It was first synthesized in 2014 and has gained popularity among recreational drug users due to its psychoactive effects. However, MMB-2201 is also of interest to the scientific community due to its potential medical applications.

Aplicaciones Científicas De Investigación

Antiviral Activity

- 1-(3-Methylphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one may have potential applications in antiviral therapy. A study by Patick et al. (2005) on a similar compound highlights its effectiveness against human rhinovirus (HRV) and related picornaviruses, suggesting its potential for combating viral infections (Patick et al., 2005).

Anticancer Properties

- This compound may be useful in cancer research. A study by Martínez-Alonso et al. (2014) on ruthenium(II) arene complexes with similar ligands demonstrates significant anticancer activity, indicating potential for this compound in developing new anticancer agents (Martínez-Alonso et al., 2014).

Antimicrobial Activity

- The compound could have applications in antimicrobial drug development. Nural et al. (2018) synthesized similar pyrrolidine derivatives that showed promising antibacterial activity against various bacterial strains, suggesting the potential of this compound in creating new antimicrobials (Nural et al., 2018).

Chemical Synthesis and Molecular Docking

- This compound might be significant in chemical synthesis and molecular docking studies. Flefel et al. (2018) investigated similar pyridine derivatives, highlighting their use in molecular docking towards specific target proteins and demonstrating antimicrobial and antioxidant activities (Flefel et al., 2018).

Spin-Crossover Iron(II) Complexes

- Research by Nishi et al. (2010) on similar compounds shows potential applications in the study of spin-crossover Iron(II) complexes, which could be significant in materials science (Nishi et al., 2010).

Propiedades

IUPAC Name |

1-(3-methylphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O/c1-3-4-7-13-25-21-12-6-5-11-20(21)24-23(25)18-15-22(27)26(16-18)19-10-8-9-17(2)14-19/h5-6,8-12,14,18H,3-4,7,13,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZVSPNPUPEPHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

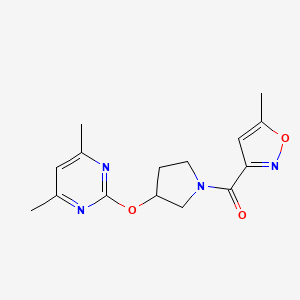

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2890708.png)

![N-(tert-butyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2890720.png)

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2890730.png)